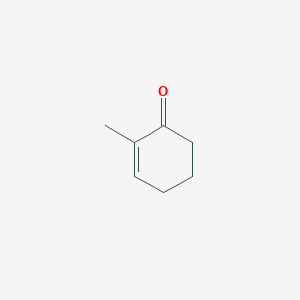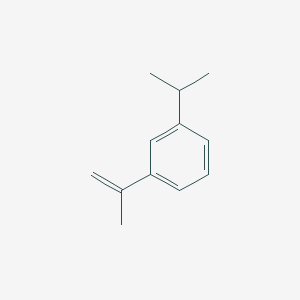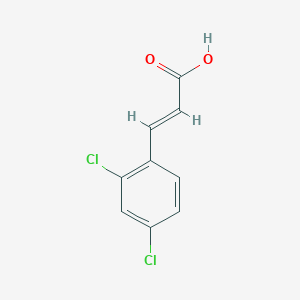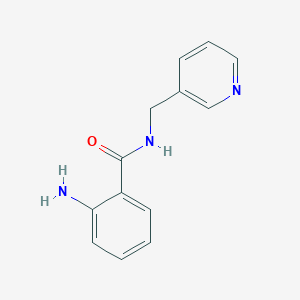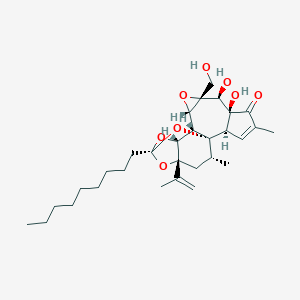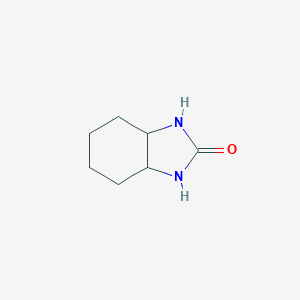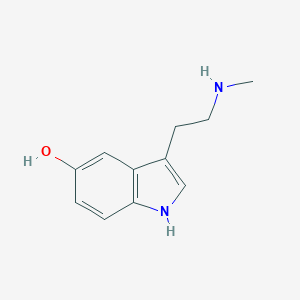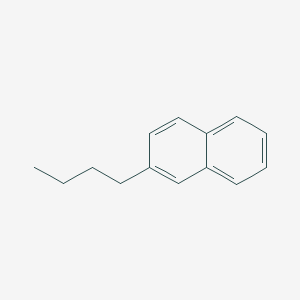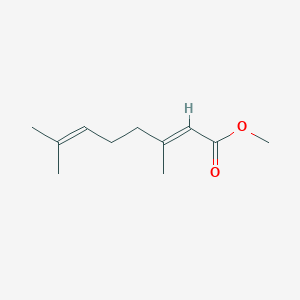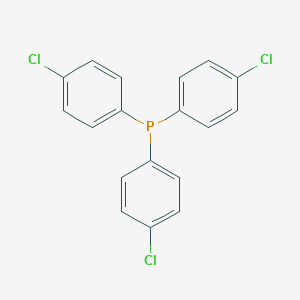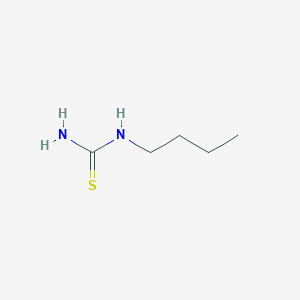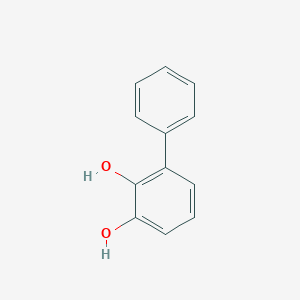
Butyric acid, 3-(benzylselenyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyric acid, 3-(benzylselenyl)-3-methyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of butyric acid, which is a short-chain fatty acid commonly found in dairy products and animal fats. The addition of a benzylselenyl group to the butyric acid molecule results in the formation of a new compound with unique properties. In
Wissenschaftliche Forschungsanwendungen
Butyric acid, 3-(benzylselenyl)-3-methyl- has been studied for its potential applications in various fields. One area of research is in cancer treatment, as this compound has been shown to have anti-tumor activity. It has also been studied for its potential use as an anti-inflammatory agent, as well as for its effects on the immune system. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of butyric acid, 3-(benzylselenyl)-3-methyl- is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which can lead to changes in gene expression and cell differentiation. It has also been shown to activate the nuclear factor kappa B (NF-κB) pathway, which plays a role in inflammation and immune responses.
Biochemische Und Physiologische Effekte
Studies have shown that butyric acid, 3-(benzylselenyl)-3-methyl- has a variety of biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can inhibit tumor growth. It has also been shown to reduce inflammation and oxidative stress in the body, which can have a protective effect on various organs and tissues. Additionally, this compound has been shown to modulate the activity of various immune cells, which can have implications for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using butyric acid, 3-(benzylselenyl)-3-methyl- in lab experiments is its relatively low toxicity compared to other compounds with similar effects. Additionally, it is relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, one limitation of using this compound is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on butyric acid, 3-(benzylselenyl)-3-methyl-. One area of interest is in the development of new cancer treatments that utilize this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in the body. Finally, there is potential for this compound to be used in the development of new treatments for neurodegenerative diseases and autoimmune disorders.
In conclusion, butyric acid, 3-(benzylselenyl)-3-methyl- is a compound with potential applications in various fields. Its unique properties make it a promising candidate for further research and development. While there is still much to be learned about this compound, the current research suggests that it could have significant implications for the treatment of cancer, inflammation, and immune disorders.
Synthesemethoden
Butyric acid, 3-(benzylselenyl)-3-methyl- can be synthesized using a variety of methods. One common method involves the reaction of butyric acid with benzylselenyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. Another method involves the use of a palladium catalyst to promote the reaction between butyric acid and benzylselenol, which results in the formation of the desired compound.
Eigenschaften
CAS-Nummer |
1599-29-7 |
|---|---|
Produktname |
Butyric acid, 3-(benzylselenyl)-3-methyl- |
Molekularformel |
C12H16O2Se |
Molekulargewicht |
271.2 g/mol |
IUPAC-Name |
3-benzylselanyl-3-methylbutanoic acid |
InChI |
InChI=1S/C12H16O2Se/c1-12(2,8-11(13)14)15-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
DUBZVANHXPGPCZ-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)O)[Se]CC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(CC(=O)O)[Se]CC1=CC=CC=C1 |
Synonyme |
3-(Benzylseleno)-3-methylbutyric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




